molecular formula C16H10N2O2S B2721617 2-(Benzo[d]thiazol-2-ylmethyl)isoindoline-1,3-dione CAS No. 202992-18-5

2-(Benzo[d]thiazol-2-ylmethyl)isoindoline-1,3-dione

Cat. No.: B2721617
CAS No.: 202992-18-5
M. Wt: 294.33
InChI Key: MDZMQANEWLMLEB-UHFFFAOYSA-N
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Description

2-(Benzo[d]thiazol-2-ylmethyl)isoindoline-1,3-dione is a heterocyclic compound characterized by the presence of both a benzothiazole and an isoindoline-1,3-dione moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]thiazol-2-ylmethyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 2-(benzo[d]thiazol-2-ylmethyl)amine under reflux conditions in an appropriate solvent such as acetic acid . The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d]thiazol-2-ylmethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzothiazole-2-yl)methylisoindole-1,3-dione
  • N-Benzothiazol-2-ylmethyl-phthalimide
  • N-Benzothiazol-2-ylmethyl-phthalimid

Uniqueness

2-(Benzo[d]thiazol-2-ylmethyl)isoindoline-1,3-dione is unique due to its dual functionality, combining the properties of both benzothiazole and isoindoline-1,3-dione.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylmethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O2S/c19-15-10-5-1-2-6-11(10)16(20)18(15)9-14-17-12-7-3-4-8-13(12)21-14/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZMQANEWLMLEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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